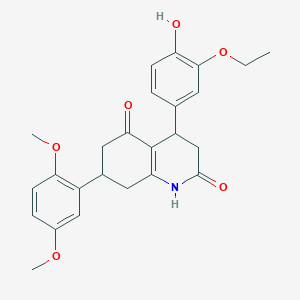
N-benzyl-1-(2-methylphenyl)methanesulfonamide
Overview
Description
N-benzyl-1-(2-methylphenyl)methanesulfonamide, commonly known as Benzydamine, is a non-steroidal anti-inflammatory drug (NSAID) that is used as a topical analgesic and anti-inflammatory agent. Its chemical structure consists of a benzyl group attached to a methanesulfonamide moiety, which confers its pharmacological properties. Benzydamine has been extensively studied for its therapeutic potential in various inflammatory conditions, including oral mucositis, sore throat, and musculoskeletal pain.
Mechanism of Action
Benzydamine exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate inflammation and pain. By inhibiting COX activity, Benzydamine reduces the production of prostaglandins, thereby reducing inflammation and pain. Benzydamine also has local anaesthetic properties, which further contribute to its analgesic effects.
Biochemical and Physiological Effects
Benzydamine has been shown to have a number of biochemical and physiological effects, including inhibition of COX activity, reduction of prostaglandin production, and local anaesthetic effects. It has also been shown to have anti-proliferative and pro-apoptotic effects on cancer cells, which make it an attractive candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
Benzydamine has several advantages for lab experiments, including its potent anti-inflammatory and analgesic properties, which make it an attractive candidate for the treatment of various inflammatory conditions. However, it also has some limitations, including its potential toxicity and side effects, which need to be carefully evaluated when using it in lab experiments.
Future Directions
There are several future directions for research on Benzydamine, including investigating its potential use in cancer therapy, exploring its mechanisms of action, optimizing its synthesis, and evaluating its safety and efficacy in various inflammatory conditions. Further research is needed to fully understand the therapeutic potential of Benzydamine and to develop new treatments based on its pharmacological properties.
Conclusion
In conclusion, Benzydamine is a non-steroidal anti-inflammatory drug that has potent anti-inflammatory and analgesic properties. It is synthesized through a multistep process and has been extensively studied for its therapeutic potential in various inflammatory conditions. Benzydamine exerts its pharmacological effects by inhibiting COX activity and reducing prostaglandin production. It also has local anaesthetic properties and has been shown to have anti-proliferative and pro-apoptotic effects on cancer cells. While Benzydamine has several advantages for lab experiments, it also has some limitations that need to be carefully evaluated. Further research is needed to fully understand the therapeutic potential of Benzydamine and to develop new treatments based on its pharmacological properties.
Scientific Research Applications
Benzydamine has been extensively studied for its therapeutic potential in various inflammatory conditions, including oral mucositis, sore throat, and musculoskeletal pain. It has been shown to have potent anti-inflammatory and analgesic properties, which make it an attractive candidate for the treatment of these conditions. Benzydamine is also being investigated for its potential use in cancer therapy, as it has been shown to have anti-proliferative and pro-apoptotic effects on cancer cells.
properties
IUPAC Name |
N-benzyl-1-(2-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-13-7-5-6-10-15(13)12-19(17,18)16-11-14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEMZAJMTADOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4685739.png)
![1-[(4-bromo-2-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4685742.png)
![N-(2-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B4685746.png)
![3-fluoro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4685747.png)
![3-[(4-tert-butylbenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4685753.png)
![5-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4685758.png)
![3-bromo-N-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4685759.png)
![3-methyl-N-[4-(4-morpholinylmethyl)phenyl]-4-nitrobenzamide](/img/structure/B4685780.png)

![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4685810.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4685826.png)
![2-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)butan-1-ol hydrochloride](/img/structure/B4685834.png)